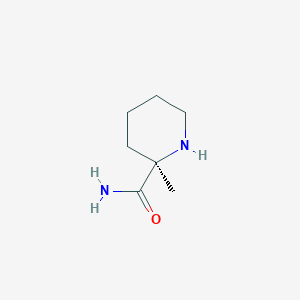
(R)-2-Methylpiperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-Methylpiperidine-2-carboxamide is a chiral compound with a piperidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry and functional groups make it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-Methylpiperidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis often begins with commercially available piperidine derivatives.
Chiral Resolution: The chiral center at the 2-position is introduced using chiral catalysts or chiral auxiliaries.
Amidation: The carboxamide group is introduced through amidation reactions, often using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(R)-2-Methylpiperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, primary amines, and various substituted piperidine derivatives.
Scientific Research Applications
(R)-2-Methylpiperidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of chiral drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (R)-2-Methylpiperidine-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by binding to active sites or allosteric sites on proteins.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Methylpiperidine-2-carboxamide: The enantiomer of (R)-2-Methylpiperidine-2-carboxamide, with different stereochemistry.
2-Methylpiperidine: Lacks the carboxamide group, making it less versatile in certain applications.
Piperidine-2-carboxamide: Similar structure but without the methyl group at the 2-position.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and interaction profiles compared to its analogs.
Properties
CAS No. |
132259-55-3 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
(2R)-2-methylpiperidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-7(6(8)10)4-2-3-5-9-7/h9H,2-5H2,1H3,(H2,8,10)/t7-/m1/s1 |
InChI Key |
UJJZRIQSYSSYFS-SSDOTTSWSA-N |
SMILES |
CC1(CCCCN1)C(=O)N |
Isomeric SMILES |
C[C@@]1(CCCCN1)C(=O)N |
Canonical SMILES |
CC1(CCCCN1)C(=O)N |
Synonyms |
2-Piperidinecarboxamide,2-methyl-,(R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


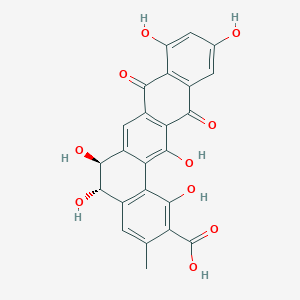
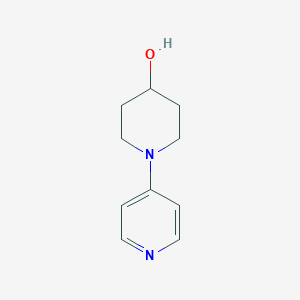
![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)
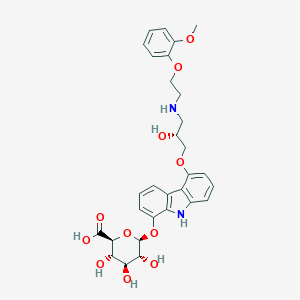
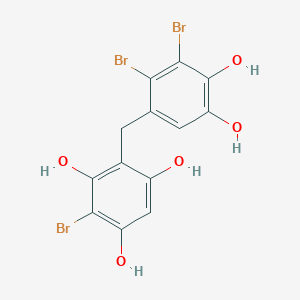
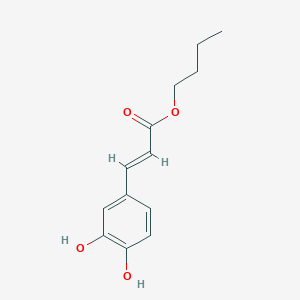
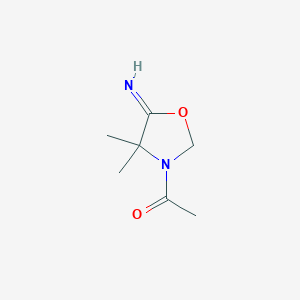

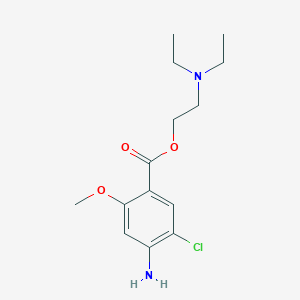
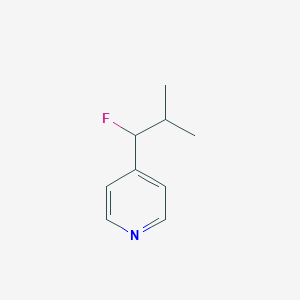
![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)
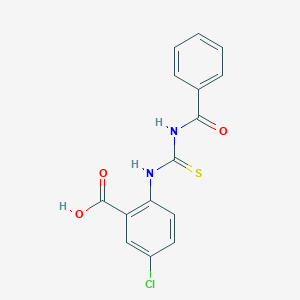
![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)

